molecular formula C8H9BrN2O3 B13481287 2-bromo-4-methoxy-N-methyl-6-nitroaniline

2-bromo-4-methoxy-N-methyl-6-nitroaniline

Katalognummer: B13481287
Molekulargewicht: 261.07 g/mol
InChI-Schlüssel: LCRPOZGMXZLILB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-methoxy-N-methyl-6-nitroaniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom, a methoxy group, a nitro group, and a methylated amine group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methoxy-N-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by bromination and methylation reactions. For example, the nitration of 2-methoxy-4-nitroaniline can be achieved using nitric acid in the presence of sulfuric acid. The resulting nitro compound is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. Finally, the methylation of the amine group can be carried out using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-methoxy-N-methyl-6-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-methoxy-N-methyl-6-nitroaniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-bromo-4-methoxy-N-methyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-methoxy-6-nitrophenol: Similar structure but with a hydroxyl group instead of an amine group.

    4-Bromo-2-methyl-6-nitroaniline: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-4-methylaniline: Lacks the nitro and methoxy groups

Uniqueness

2-Bromo-4-methoxy-N-methyl-6-nitroaniline is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C8H9BrN2O3

Molekulargewicht

261.07 g/mol

IUPAC-Name

2-bromo-4-methoxy-N-methyl-6-nitroaniline

InChI

InChI=1S/C8H9BrN2O3/c1-10-8-6(9)3-5(14-2)4-7(8)11(12)13/h3-4,10H,1-2H3

InChI-Schlüssel

LCRPOZGMXZLILB-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1Br)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.